4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine
Overview
Description
4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonylmorpholine core with phenylpropan-2-yl and phenoxy substituents, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the phenylpropan-2-yl and phenoxy intermediates. These intermediates are then coupled with a sulfonylmorpholine core through a series of reactions, including nucleophilic substitution and sulfonylation. Common reagents used in these reactions include sulfonyl chlorides, bases like sodium hydroxide, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylmorpholine core can form strong interactions with these targets, modulating their activity and leading to various biological effects. The phenylpropan-2-yl and phenoxy substituents can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- Ethyl [4-(2-phenyl-2-propanyl)phenoxy]acetate
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
Uniqueness
4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine stands out due to its sulfonylmorpholine core, which imparts unique chemical and biological properties. This core structure allows for strong interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications.
Properties
IUPAC Name |
4-[4-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4S/c1-26(2,22-6-4-3-5-7-22)23-10-12-24(13-11-23)31-20-21-8-14-25(15-9-21)32(28,29)27-16-18-30-19-17-27/h3-15H,16-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNCWRZTPUPNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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